molecular formula C30H46N4O6S B557147 Boc-His(Tos)-OH.DCHA CAS No. 65057-34-3

Boc-His(Tos)-OH.DCHA

Cat. No.: B557147
CAS No.: 65057-34-3
M. Wt: 590.8 g/mol
InChI Key: RNRUVXUHYUOWJW-RSAXXLAASA-N
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Description

Boc-His(Tos)-OH.DCHA, also known as N-α-tert-Butoxycarbonyl-N-im-tosyl-L-histidine dicyclohexylamine salt, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis as a protected form of histidine to prevent unwanted side reactions during the synthesis process. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group protecting the amino group and a tosyl (Tos) group protecting the imidazole ring of histidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His(Tos)-OH.DCHA typically involves the protection of the amino and imidazole groups of histidine. The process begins with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the protection of the imidazole ring with the tosyl (Tos) group. The protected histidine is then reacted with dicyclohexylamine to form the dicyclohexylamine salt.

    Protection of the Amino Group: The amino group of histidine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Protection of the Imidazole Ring: The imidazole ring is protected by reacting the Boc-protected histidine with tosyl chloride (TsCl) in the presence of a base such as pyridine.

    Formation of the Dicyclohexylamine Salt: The Boc-His(Tos)-OH is then reacted with dicyclohexylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-His(Tos)-OH.DCHA undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc and Tos protecting groups can be removed under acidic conditions. The Boc group is typically removed using trifluoroacetic acid (TFA), while the Tos group is removed using hydrogen fluoride (HF) or other strong acids.

    Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents such as benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like diisopropylethylamine (DIEA).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc group removal, hydrogen fluoride (HF) for Tos group removal.

    Coupling: BOP reagent and DIEA for peptide coupling.

Major Products Formed

    Deprotection: Free histidine after removal of Boc and Tos groups.

    Coupling: Peptides containing histidine residues.

Scientific Research Applications

Boc-His(Tos)-OH.DCHA is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

    Biological Studies: Utilized in the study of histidine-containing peptides and their biological functions.

    Industrial Applications: Used in the production of peptide-based materials and biopolymers.

Mechanism of Action

The mechanism of action of Boc-His(Tos)-OH.DCHA involves the protection of the amino and imidazole groups of histidine, which prevents unwanted side reactions during peptide synthesis. The Boc group protects the amino group, while the Tos group protects the imidazole ring. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides.

Comparison with Similar Compounds

Boc-His(Tos)-OH.DCHA is unique due to its dual protection of the amino and imidazole groups of histidine. Similar compounds include:

    Boc-His(Boc)-OH: Protects both the amino and imidazole groups with Boc groups.

    Fmoc-His(Tos)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection and Tos group for imidazole protection.

    Cbz-His(Tos)-OH: Uses a carbobenzyloxy (Cbz) group for amino protection and Tos group for imidazole protection.

Each of these compounds offers different advantages and disadvantages in terms of protection and deprotection strategies, making this compound a valuable option for specific peptide synthesis applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6S.C12H23N/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23);11-13H,1-10H2/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRUVXUHYUOWJW-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215381
Record name N-(tert-Butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65057-34-3
Record name L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65057-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065057343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(tert-Butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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